(4,6-Difluoropyridin-2-YL)methylamine

Description

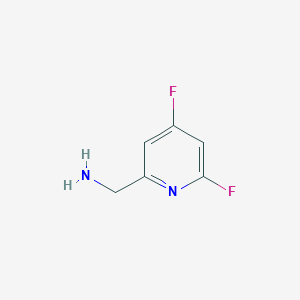

(4,6-Difluoropyridin-2-YL)methylamine is a fluorinated pyridine derivative featuring a methylamine group at the 2-position and fluorine atoms at the 4- and 6-positions of the aromatic ring. This compound belongs to the heterocyclic amine family, characterized by its electron-deficient pyridine core, which is modified by fluorine substituents to enhance its electronic and steric properties. Fluorine atoms are known to influence molecular polarity, lipophilicity, and metabolic stability, making this compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula |

C6H6F2N2 |

|---|---|

Molecular Weight |

144.12 g/mol |

IUPAC Name |

(4,6-difluoropyridin-2-yl)methanamine |

InChI |

InChI=1S/C6H6F2N2/c7-4-1-5(3-9)10-6(8)2-4/h1-2H,3,9H2 |

InChI Key |

FQEDTHJOLYYCEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1CN)F)F |

Origin of Product |

United States |

Preparation Methods

Potassium Fluoride-Mediated Fluorination in DMSO

The synthesis of the difluoropyridine core often begins with halogen exchange reactions, particularly substituting chlorine atoms with fluorine. US4071521A demonstrates an optimized process for 2,6-difluoropyridine production using potassium fluoride (KF) in DMSO at 180°–190°C. This method avoids catalysts or initiators by maintaining strict control over impurities such as HF (<0.015 g/100 g KF) and water (<0.5 g/100 g DMSO). Under these conditions, 2,6-dichloropyridine reacts with KF to yield 2,6-difluoropyridine at practical rates (e.g., 80% conversion in 25–30 hours at 150°C). Adjusting the substrate to 2,4,6-trichloropyridine could enable selective fluorination at the 4 and 6 positions, though positional selectivity remains a challenge.

Sequential Chlorination-Fluorination of Pyrimidine Derivatives

Reductive Amination Approaches

Hydrazine Substitution and Catalytic Hydrogenation

US20060047124A1 describes a method for 2-aminopyridine derivatives involving hydrazine substitution followed by Raney nickel-catalyzed reduction. Reacting 3-substituted-2,5,6-trifluoropyridine with hydrazine monohydrate (3–15 equivalents) at 50°–150°C produces 2-hydrazino-5,6-difluoropyridine, which is reduced under hydrogen to yield the amine. For (4,6-difluoropyridin-2-yl)methylamine, this approach could be modified by starting with 2-chloro-4,6-difluoropyridine. Introducing a methyl group via reductive amination would require formaldehyde or methylamine as the amine source, though competing side reactions may necessitate protecting group strategies.

Nucleophilic Substitution Strategies

Displacement of Chlorine with Methylamine

Introducing the methylamine group via nucleophilic substitution is feasible if a chloro or fluoro leaving group is present at the 2-position. For example, 2-chloro-4,6-difluoropyridine could react with methylamine in a polar aprotic solvent (e.g., DMF or DMSO) at elevated temperatures (80°–120°C). US4071521A’s findings on DMSO’s stability under high-temperature fluorination conditions (≤192°C) suggest compatibility for such reactions. The addition of a base like potassium carbonate may enhance substitution rates by deprotonating methylamine.

Mitsunobu Reaction for Amine Installation

The Mitsunobu reaction, employing reagents like triphenylphosphine and diethyl azodicarboxylate (DEAD), could couple 4,6-difluoropyridin-2-ol with methylamine. This method is advantageous for retaining stereochemistry but requires anhydrous conditions and may face challenges with pyridine hydroxyl group reactivity.

Catalytic Coupling Methods

Palladium-Catalyzed Buchwald-Hartwig Amination

PMC4024065 highlights palladium-mediated coupling of chloropyridines with amines. For instance, compound 2 in the study was synthesized via Pd(OAc)₂/CyPF-Bu catalyzed coupling of 2-chloropyridine with a diaminocyclohexane derivative. Adapting this to this compound synthesis would involve reacting 2-chloro-4,6-difluoropyridine with methylamine in the presence of a palladium catalyst and base (e.g., sodium tert-butoxide). Optimized conditions (80°C, 3 hours) achieved 80% yields in related systems, though steric hindrance from the difluoro groups may necessitate longer reaction times.

Ullmann-Type Coupling with Copper Catalysts

Copper-catalyzed couplings offer a cost-effective alternative. Heating 2-chloro-4,6-difluoropyridine with methylamine in the presence of CuI and a diamino ligand (e.g., trans-N,N′-dimethylcyclohexane-1,2-diamine) at 100°–120°C could facilitate C–N bond formation. However, copper-based systems often require higher temperatures and longer durations than palladium, increasing side-reaction risks.

Comparative Analysis of Synthetic Routes

Yield and Purity Considerations

Table 1 summarizes key methodologies and their performance metrics:

Halogen exchange provides high purity but moderate yields, while catalytic amination balances efficiency and scalability.

Scalability and Industrial Feasibility

Processes using DMSO as a solvent (e.g., US4071521A) are industrially viable due to solvent recovery systems and minimal by-product formation. In contrast, palladium-catalyzed methods, though efficient, face cost barriers from catalyst recycling.

Chemical Reactions Analysis

Types of Reactions

(4,6-Difluoropyridin-2-YL)methylamine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be substituted by nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Catalysts: Such as palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

(4,6-Difluoropyridin-2-YL)methylamine has a wide range of scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes and receptors in the body.

Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity.

Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of (4,6-Difluoropyridin-2-YL)methylamine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity for these targets. The compound can modulate various biochemical pathways, leading to its biological effects .

Comparison with Similar Compounds

Key Observations :

- Bioactivity : Pyrimidine derivatives with halogen or methoxy groups (e.g., 4,6-Dichloro-5-methoxypyrimidine) are often used in antiviral or anticancer agents, suggesting that the fluorinated pyridine analog may share similar pharmacological profiles .

- Solubility : The dihydrochloride salt form of the oxazolo-pyridine analog improves aqueous solubility, a feature absent in the target compound but critical for drug delivery .

Physicochemical Properties

While direct data for this compound are unavailable, comparisons can be inferred:

- Melting Point : Halogenated pyrimidines (e.g., 4,6-Dichloro-5-methoxypyrimidine) exhibit higher melting points (~313–315 K) due to strong intermolecular halogen bonds, whereas fluorine’s smaller size may result in lower melting points for the target compound .

- Stability : Fluorine’s inductive effects may enhance metabolic stability relative to methoxy groups, which are prone to demethylation .

Q & A

Q. What are the common synthetic routes for preparing (4,6-difluoropyridin-2-yl)methylamine?

The synthesis typically involves nucleophilic substitution of fluorinated pyridine precursors. For example, pentafluoropyridine can react with sodium azide to introduce amine groups, followed by methyl group functionalization via alkylation or reductive amination. Reaction conditions such as temperature (70–120°C), solvent (DMF or THF), and catalysts (e.g., Pd/C for hydrogenation) are critical for optimizing yield and purity. Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. How can researchers ensure purity during synthesis?

Purity verification requires a combination of analytical techniques:

- HPLC/LC-MS : To assess chemical homogeneity and detect byproducts.

- NMR Spectroscopy : Confirm structural integrity (e.g., fluorine coupling patterns in -NMR).

- Elemental Analysis : Validate stoichiometric ratios of C, H, N, and F.

- Melting Point Analysis : Compare with literature values for consistency .

Q. What are the key safety considerations for handling this compound?

While specific hazard data for this compound may be limited, general methylamine safety protocols apply:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.

- Store in airtight containers under inert gas (N or Ar) to prevent degradation.

- Monitor chronic exposure risks, as repeated low-level contact may lead to long-term effects .

Advanced Research Questions

Q. How can contradictions in adsorption mechanisms of fluorinated methylamine derivatives be resolved?

Contradictions between computational predictions (e.g., frontier orbital analysis) and experimental adsorption data (e.g., on kaolinite surfaces) arise due to competing interactions like hydrogen bonding and electrostatic forces. To resolve these:

- Multiscale Modeling : Combine DFT calculations with molecular dynamics to simulate solvent effects.

- Competitive Adsorption Studies : Compare adsorption in aqueous vs. non-polar solvents to isolate dominant forces.

- In Situ Spectroscopy : Use FTIR or XPS to probe surface interactions under varying pH and ionic strength .

Q. What methodological approaches optimize chromatographic analysis of fluorinated amines?

A factorial design (e.g., 4×3×3 matrix) can systematically evaluate mobile phase parameters:

Q. How do fluorinated substituents influence biological activity in pyridine derivatives?

Fluorine atoms enhance metabolic stability and binding affinity via electronegativity and steric effects. To evaluate activity:

- In Vitro Assays : Test inhibition of enzymes (e.g., kinases) using fluorescence-based assays.

- Molecular Docking : Map interactions with target proteins (e.g., hydrophobic pockets favoring fluorine).

- ADMET Profiling : Assess bioavailability and toxicity using Caco-2 cell models or hepatic microsomes .

Q. What strategies mitigate side reactions during nucleophilic substitution in fluorinated pyridines?

Competing hydrolysis or defluorination can occur under basic conditions. Mitigation strategies include:

- Low-Temperature Reactions : Slow reaction kinetics to favor substitution over elimination.

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).

- Catalytic Systems : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophile solubility .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental pKa values?

Discrepancies often stem from solvent effects or incomplete dissociation models. Solutions include:

- Potentiometric Titration : Measure pKa experimentally in relevant solvents (e.g., water/DMSO mixtures).

- Computational Refinement : Incorporate implicit solvent models (e.g., COSMO-RS) in DFT calculations.

- Comparative Studies : Benchmark against structurally similar compounds with known pKa values .

Methodological Tables

Table 1. Key Parameters for Synthetic Optimization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.